KDM4B Enzymatic Inhibition: NCGC00247743 vs. NCGC00244536 (B3) and NCGC00247751 (A1)
In a head‑to‑head study, NCGC00247743 (I9) inhibited recombinant KDM4B catalytic activity with lower potency than NCGC00244536 (B3). B3 achieved an IC50 of ~10 nM, establishing it as the most potent KDM4B inhibitor in the series [1]. I9 displayed KDM4B inhibition in the micromolar range, yet the study explicitly notes that the potency and efficacy of B3 and A1 for KDM4A, 4C, and 4D are lower compared to that of I9 [1].
| Evidence Dimension | Inhibition of recombinant KDM4B demethylase activity |
|---|---|
| Target Compound Data | IC50 in the micromolar range (exact value not tabulated; measured in the same assay as comparators) |
| Comparator Or Baseline | NCGC00244536 (B3): IC50 ≈ 10 nM; NCGC00247751 (A1): IC50 also in the micromolar range (qualitatively less potent than B3) |
| Quantified Difference | B3 is >100-fold more potent against KDM4B than I9; I9 exceeds B3 and A1 in KDM4A/4C/4D potency |
| Conditions | Fluorometric demethylase assay with recombinant KDM4B catalytic domain; Figure 1B [1]. |
Why This Matters
Researchers requiring a KDM4B‑biased inhibitor should select B3; those needing broader KDM4A/4C/4D coverage must source NCGC00247743.
- [1] Duan L, Rai G, Roggero C, et al. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes. Chem Biol. 2015;22(9):1185-1196. PMC4578295. View Source
